

Purity Analysis of 5-Hydrazinylbenzene-1,3-dicarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Hydrazinylbenzene-1,3-dicarboxylic acid

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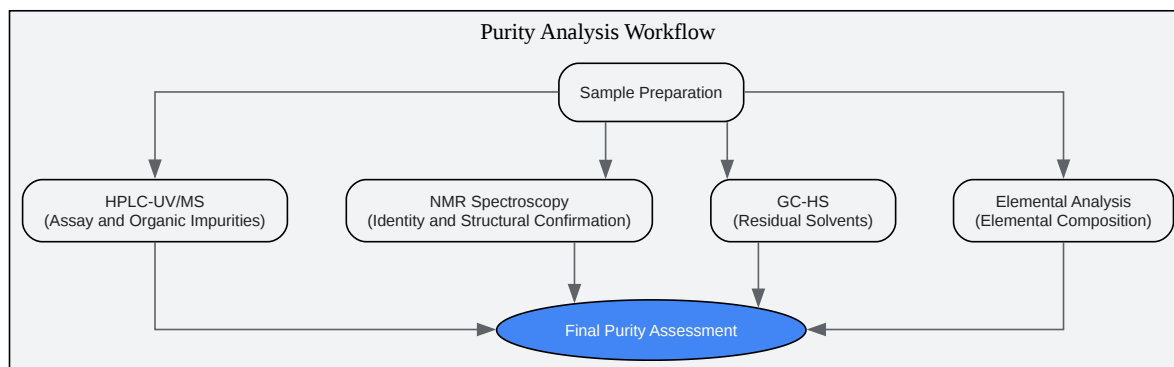
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of **5-Hydrazinylbenzene-1,3-dicarboxylic acid**. Given the compound's dual reactive moieties—the aromatic dicarboxylic acid and the hydrazinyl group—a multi-faceted analytical approach is essential for ensuring its quality and suitability for research and drug development applications. This document outlines detailed experimental protocols for key analytical techniques, presents data in a structured format, and includes workflow diagrams for clarity.

Introduction

5-Hydrazinylbenzene-1,3-dicarboxylic acid is a complex organic molecule with potential applications as a building block in medicinal chemistry and materials science. Its purity is critical, as impurities can significantly impact the outcome of subsequent reactions and biological assays. The analytical strategy described herein addresses the quantification of the main component, the identification and quantification of potential organic impurities (such as starting materials or by-products), the determination of residual solvents, and the confirmation of the elemental composition.

Analytical Strategy Overview

A comprehensive purity assessment of **5-Hydrazinylbenzene-1,3-dicarboxylic acid** involves several orthogonal analytical techniques. The logical workflow for this analysis is depicted below.



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Caption: Logical workflow for the comprehensive purity analysis of **5-Hydrazinylbenzene-1,3-dicarboxylic acid**.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of **5-Hydrazinylbenzene-1,3-dicarboxylic acid** and quantifying related organic impurities. Due to the polar nature of the dicarboxylic acid and the reactivity of the hydrazine group, a robust method is required.

Assay and Organic Impurities by HPLC-UV/MS

This method is designed to separate the main component from potential impurities arising from the synthesis, such as unreacted starting materials or side-products. A mixed-mode or reverse-phase column is generally suitable for retaining the polar aromatic acid.^{[1][2]} The addition of a mass spectrometer (MS) detector provides valuable information for the identification of unknown impurity peaks.

Experimental Protocol:

- Sample Preparation:
 - Accurately weigh approximately 10 mg of **5-Hydrazinylbenzene-1,3-dicarboxylic acid**.
 - Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a final concentration of 0.5 mg/mL.
 - Vortex and sonicate to ensure complete dissolution.
 - Filter the solution through a 0.45 µm syringe filter before injection.
- HPLC-UV/MS Conditions:
 - Column: Mixed-mode (e.g., C18 with anion-exchange) or a polar-embedded C18 column, 150 mm x 4.6 mm, 3.5 µm.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: A typical starting point would be 5% B, increasing to 95% B over 20 minutes, followed by a hold and re-equilibration.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Injection Volume: 5 µL.
 - UV Detection: 254 nm or a photodiode array (PDA) detector scanning from 200-400 nm.
 - MS Detector: Electrospray Ionization (ESI) in both positive and negative modes.

Data Presentation:

Parameter	Specification	Typical Result
Assay (by HPLC area %)	$\geq 98.0\%$	99.2%
Individual Impurity	$\leq 0.20\%$	Impurity 1 (RT 5.2 min): 0.15%
Total Impurities	$\leq 1.0\%$	0.45%

Analysis of Hydrazine and Related Impurities by LC-MS/MS

Free hydrazine is a potential process-related impurity and a genotoxic concern. Its high reactivity and volatility necessitate a specific and sensitive analytical method, often involving derivatization.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocol:

- Derivatization and Sample Preparation:
 - To 1 mL of a 1 mg/mL solution of the sample in diluent (e.g., water/acetonitrile), add 100 μ L of a derivatizing agent solution (e.g., 10 mg/mL p-tolualdehyde in acetonitrile).
 - Vortex and incubate at 60 °C for 30 minutes to form the corresponding hydrazone.[\[3\]](#)
 - Cool to room temperature before injection.
- LC-MS/MS Conditions:
 - Column: C18 column, 100 mm x 2.1 mm, 1.8 μ m.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: Acetonitrile.
 - Gradient: Optimized for the separation of the derivatized hydrazine from other components.
 - Flow Rate: 0.4 mL/min.

- Mass Spectrometry: Triple quadrupole mass spectrometer with ESI source, operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.

Data Presentation:

Analyte	Limit of Quantification (LOQ)	Specification	Result
Hydrazine	0.1 ppm	≤ 1 ppm	< LOQ

Structural Confirmation and Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of **5-Hydrazinylbenzene-1,3-dicarboxylic acid** and detecting impurities that have different proton or carbon environments. For a 1,3,5-trisubstituted benzene ring, a specific splitting pattern is expected in the ^1H NMR spectrum.^{[7][8]}

Experimental Protocol:

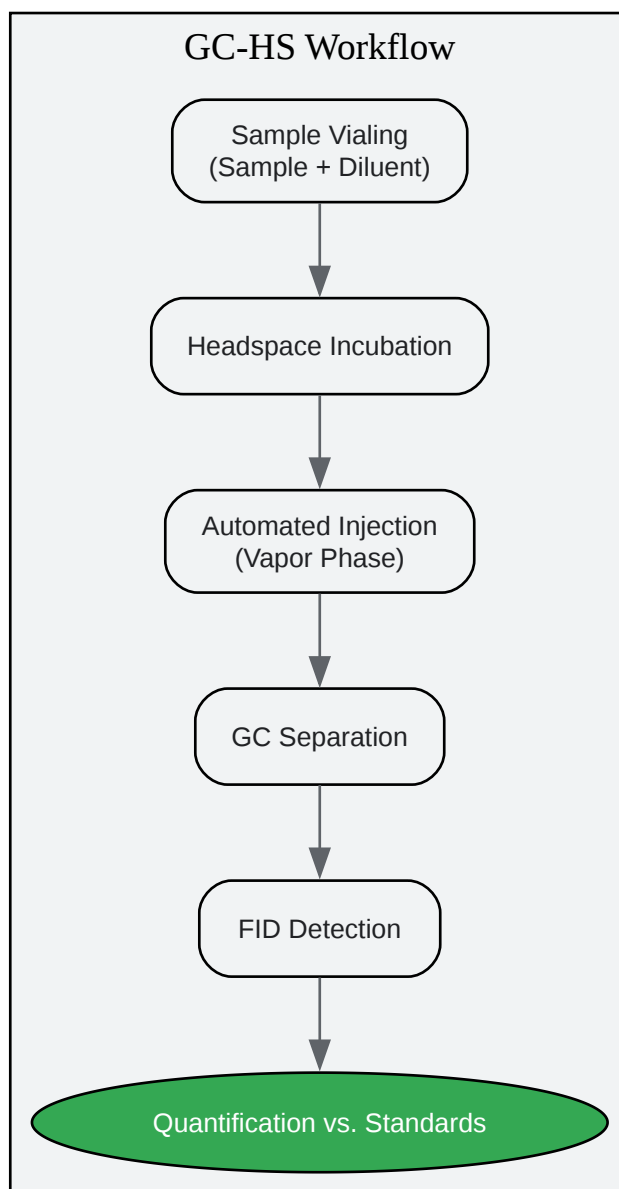
- Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O with NaOD).
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher.
 - Parameters: Standard acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Parameters: Standard proton-decoupled acquisition.

Data Presentation:

Nucleus	Expected Chemical Shifts (ppm) and Multiplicity	Observed Chemical Shifts (ppm)
^1H NMR	Aromatic protons, Carboxylic acid protons, Hydrazine protons	Consistent with proposed structure
^{13}C NMR	Aromatic carbons, Carboxyl carbons	Consistent with proposed structure

Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)

Residual solvents from the synthesis and purification process must be controlled according to regulatory guidelines such as USP <467>.[9][10] Headspace gas chromatography is the standard technique for this analysis.[11][12][13]



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Caption: General workflow for residual solvent analysis by Headspace Gas Chromatography.

Experimental Protocol:

- Sample Preparation:
 - Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

- Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide or N,N-Dimethylformamide).
- Seal the vial immediately.
- GC-HS Conditions:
 - Headspace Sampler:
 - Oven Temperature: 80-120 °C (optimized based on sample solubility and solvent volatility).
 - Incubation Time: 30 minutes.
 - Gas Chromatograph:
 - Column: G43 (6% cyanopropylphenyl - 94% dimethylpolysiloxane) or equivalent, 30 m x 0.53 mm, 3.0 µm.
 - Carrier Gas: Helium or Hydrogen.
 - Oven Program: Isothermal at 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min.
 - Detector: Flame Ionization Detector (FID) at 250 °C.

Data Presentation:

Solvent	Specification (ppm)	Result (ppm)
Methanol	≤ 3000	150
Ethyl Acetate	≤ 5000	< 50
Toluene	≤ 890	Not Detected

Elemental Analysis

Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in the compound, which is used to confirm the empirical formula (C₈H₈N₂O₄). This is a fundamental

measure of purity.[14][15][16]

Experimental Protocol:

- Instrumentation: Use a calibrated CHN elemental analyzer.
- Sample Preparation: Accurately weigh 1-2 mg of the dried sample into a tin capsule.
- Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.[16]

Data Presentation:

Element	Theoretical %	Experimental %	Deviation
Carbon (C)	48.98	48.85	-0.13
Hydrogen (H)	4.11	4.15	+0.04
Nitrogen (N)	14.28	14.20	-0.08

Note: The acceptable deviation is typically within $\pm 0.4\%$ of the theoretical value.

Conclusion

The purity of **5-Hydrazinylbenzene-1,3-dicarboxylic acid** can be thoroughly assessed using a combination of chromatographic, spectroscopic, and elemental analysis techniques. HPLC-UV/MS is crucial for determining the assay and profiling organic impurities. Specific LC-MS/MS methods are required for trace-level quantification of potential genotoxic impurities like hydrazine. NMR spectroscopy serves as a definitive tool for structural confirmation, while GC-MS ensures the absence of significant levels of residual solvents. Finally, elemental analysis confirms the correct elemental composition. Together, these methods provide a robust quality control strategy for this important chemical entity.

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